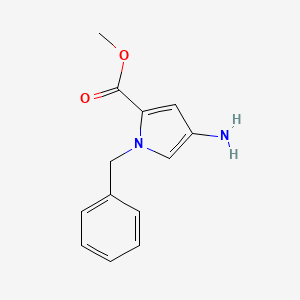

methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate

Description

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

methyl 4-amino-1-benzylpyrrole-2-carboxylate |

InChI |

InChI=1S/C13H14N2O2/c1-17-13(16)12-7-11(14)9-15(12)8-10-5-3-2-4-6-10/h2-7,9H,8,14H2,1H3 |

InChI Key |

MVJSZSVECHZHJN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CN1CC2=CC=CC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate

An In-depth Technical Guide to Methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Foreword: Navigating Undocumented Chemical Space

In the landscape of chemical research and drug development, scientists often encounter compounds that, while structurally plausible, remain uncharacterized in existing literature. This compound is one such molecule. Its scaffold, the polysubstituted pyrrole, is a cornerstone of medicinal chemistry, appearing in numerous natural products and blockbuster drugs.[1][2][3][4] The absence of specific data for this target compound presents not a barrier, but an opportunity to apply first principles of organic chemistry to forecast its synthesis, properties, and potential.

This guide is designed for researchers, scientists, and drug development professionals. It serves as a comprehensive technical roadmap, providing a robust, proposed synthetic pathway and a detailed prediction of the compound's structural and physicochemical characteristics. By synthesizing information from established methodologies for analogous structures, we provide a self-validating framework for the synthesis and characterization of this novel chemical entity.

Molecular Structure and Core Attributes

The target molecule, this compound, possesses a highly functionalized pyrrole core. The key structural features include:

-

An N-benzyl group at position 1, which imparts lipophilicity and specific steric bulk.

-

A methyl ester (methoxycarbonyl group) at position 2, which acts as an electron-withdrawing group and a handle for further chemical modification.

-

An amino group at position 4, a key functional group that can act as a hydrogen bond donor and a nucleophilic center, significantly influencing the molecule's chemical and biological properties.

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Proposed Synthetic Strategy

While classical methods like the Paal-Knorr and Hantzsch syntheses are powerful for creating pyrrole rings, a more controlled and predictable approach for this specific substitution pattern is a multi-step functionalization of a pre-existing pyrrole core.[1][2][5][6] The following three-step sequence is proposed, leveraging well-documented transformations in pyrrole chemistry.

The causality behind this strategic choice rests on regiochemical control. Building the substitution pattern step-wise on a pyrrole-2-carboxylate starting material allows for predictable installation of the N-benzyl and C-4 amino groups, mitigating the risk of isomeric mixtures that can arise in multi-component condensation reactions.

Diagram 1: Proposed Synthetic Workflow.

Experimental Protocols (Predictive)

The following protocols are detailed, predictive methodologies. Each step is designed as a self-validating system; successful synthesis of the intermediate is a prerequisite for proceeding, and is confirmed by standard analytical techniques.

Step 1: Synthesis of Methyl 1-benzyl-1H-pyrrole-2-carboxylate

This procedure details the N-alkylation of the pyrrole ring, a standard transformation.[7]

-

Materials: Methyl 1H-pyrrole-2-carboxylate (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq), Anhydrous Tetrahydrofuran (THF), Benzyl Bromide (1.1 eq).

-

Procedure:

-

Suspend sodium hydride in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of methyl 1H-pyrrole-2-carboxylate in anhydrous THF dropwise to the NaH suspension over 15 minutes.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the title compound.

-

Step 2: Synthesis of Methyl 1-benzyl-4-nitro-1H-pyrrole-2-carboxylate

This step involves the electrophilic nitration of the electron-rich pyrrole ring. The use of acetyl nitrate (generated in situ) at low temperatures is crucial to prevent degradation and polysubstitution.

-

Materials: Methyl 1-benzyl-1H-pyrrole-2-carboxylate (1.0 eq), Acetic Anhydride, Fuming Nitric Acid.

-

Procedure:

-

In a flask maintained at -10 °C (ice-salt bath), dissolve the starting material in acetic anhydride.

-

In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to acetic anhydride at a temperature below 10 °C.

-

Add the cold nitrating mixture dropwise to the solution of the pyrrole derivative, ensuring the internal temperature does not exceed -5 °C.

-

Stir the reaction at -10 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue via flash chromatography to isolate the 4-nitro derivative.

-

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to the target primary amine. Catalytic hydrogenation is a clean and high-yielding method for this transformation.

-

Materials: Methyl 1-benzyl-4-nitro-1H-pyrrole-2-carboxylate (1.0 eq), 10% Palladium on Carbon (Pd/C, ~5 mol%), Methanol, Hydrogen gas.

-

Procedure:

-

Dissolve the nitro-pyrrole intermediate in methanol in a suitable hydrogenation vessel.

-

Carefully add the Pd/C catalyst under an inert atmosphere.

-

Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (a balloon or Parr apparatus can be used).

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature for 4-12 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Carefully purge the vessel with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product. The product may be purified further by chromatography or recrystallization if necessary.

-

Predicted Physicochemical and Spectroscopic Data

The following properties are predicted based on the compound's structure and data from analogous molecules.[8][9][10][11] These values serve as a benchmark for the characterization and quality control of the synthesized material.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₃H₁₄N₂O₂ | From structure |

| Molecular Weight | 230.26 g/mol | Calculated from formula |

| Appearance | Off-white to pale yellow solid | Amino-pyrroles are often crystalline solids and can have color due to aerial oxidation. |

| Melting Point | 110 - 125 °C | Estimated based on substituted N-benzyl pyrroles and aminopyrrole esters. |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, Ethyl Acetate, Methanol; Sparingly soluble in Hexanes; Insoluble in water. | Based on the presence of both polar (amine, ester) and nonpolar (benzyl, pyrrole ring) moieties. |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.25-7.40 (m, 5H, Ar-H), 6.85 (d, 1H, Pyrrole H-5), 6.40 (d, 1H, Pyrrole H-3), 5.45 (s, 2H, N-CH₂), 3.80 (s, 3H, O-CH₃), 3.50 (br s, 2H, NH₂). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 162.0 (C=O), 137.5 (Ar C-ipso), 130.0 (Pyrrole C-4), 129.0 (Ar C-ortho), 128.0 (Ar C-para), 127.5 (Ar C-meta), 122.0 (Pyrrole C-2), 115.0 (Pyrrole C-5), 105.0 (Pyrrole C-3), 52.0 (N-CH₂), 51.5 (O-CH₃). |

| IR Spectroscopy (KBr, cm⁻¹) | 3450-3300 (N-H stretch, 2 bands for primary amine), 3100-3000 (Aromatic C-H stretch), 2950 (Aliphatic C-H stretch), 1690 (C=O stretch, ester), 1600, 1495 (Aromatic C=C stretch), 1250 (C-O stretch). |

| Mass Spec. (EI) | m/z (%): 230 (M⁺), 199 (M⁺ - OCH₃), 139 (M⁺ - Benzyl), 91 (Benzyl cation). |

Reactivity, Applications, and Future Directions

The trifunctional nature of this compound makes it a versatile building block for chemical synthesis and drug discovery.

-

Chemical Reactivity: The primary amino group is a potent nucleophile, allowing for straightforward derivatization via acylation, sulfonylation, or reductive amination to build libraries of compounds. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in bioactive molecules.

-

Potential Applications: The pyrrole nucleus is a privileged scaffold in medicinal chemistry.[4] Pyrrole-2-carboxamide derivatives, for instance, have been investigated as potent inhibitors for treating drug-resistant tuberculosis.[12] Given its structure, this compound could serve as a key intermediate for novel anti-inflammatory, anticancer, or antiviral agents.[1]

Conclusion

This technical guide provides a comprehensive, predictive framework for the synthesis and characterization of this compound. By leveraging established synthetic transformations and predictive spectroscopy, we have outlined a clear and logical path for researchers to access this novel compound. The proposed protocols and predicted data offer a robust starting point for its inclusion in medicinal chemistry programs and further academic investigation.

References

- Benchchem. (2025). Application Notes and Protocols for Hantzsch Pyrrole Synthesis of Functionalized Pyrroles. Benchchem.

- Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal.

- Benchchem. (2025). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles. Benchchem.

- Wang, B., et al. (2002).

- Benchchem. (2025).

- ResearchGate. (n.d.). Synthesis of N-benzyl pyrrole derivatives. Reagents and conditions.

- Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Wikipedia.

- El-Sayed, N. N., et al. (2024). Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents: study combining in vitro and in silico analysis. RSC Advances.

- American Chemical Society. (2002). An Effective New Synthesis of 4-Aminopyrrole-2-carboxylates.

- American Chemical Society. (2022). Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry.

- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis. Alfa Chemistry.

- Leonardi, M., et al. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(4), 816-828.

- ResearchGate. (2014). The Hantzsch pyrrole synthesis.

- Royal Society of Chemistry. (2024). Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents. RSC Publishing.

- ResearchGate. (2002). A new approach to methyl 4-amino-1-methylpyrrole-2 -carboxylate hydrochloride.

- Hantzsch Pyrrole Synthesis. (n.d.). Hantzsch Pyrrole Synthesis.

- Dubis, A. T., & Grabowski, S. J. (2002). Vibrational spectrum of methyl pyrrole-2-carboxylate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(1), 213-215.

- MDPI. (2025).

- Wikipedia. (n.d.). Pyrrole. Wikipedia.

- Google Patents. (n.d.). CN102060743A - Method for preparing N-benzyl-3-pyrrolidone.

- Organic Chemistry Portal. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Chemistry Portal.

- Northeastern University. (n.d.). Pyrroles. Part 2, The synthesis, reactivity, and physical properties of substituted pyrroles. Northeastern University.

- SpectraBase. (n.d.). N-Benzyl-2-ethyl-3-(3-pyridyl)pyrrole. SpectraBase.

- ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines.

- PubChem. (n.d.).

- National Center for Biotechnology Information. (2025). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. PMC.

- SciSpace. (2015).

- Santa Cruz Biotechnology. (n.d.). N-Benzylpyrrole. SCBT.

- NIST. (n.d.).

- MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI.

- Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.

- National Center for Biotechnology Information. (2021).

- ResearchGate. (2004). N-Benzyl-2,5-bis(2-thienyl)pyrrole.

- ChemicalBook. (2026). 1-BENZYLPYRROLE. ChemicalBook.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. scispace.com [scispace.com]

- 5. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Pyrrole synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Methyl pyrrole-2-carboxylate | C6H7NO2 | CID 136930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl pyrrole-2-carboxylate [webbook.nist.gov]

- 11. 1-BENZYLPYRROLE | 2051-97-0 [chemicalbook.com]

- 12. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Protonation Landscape: A Technical Guide to the pKa of Amino Groups in Benzyl-Protected Pyrrole Esters

For Immediate Release

[SHANGHAI, CN – February 13, 2026] – For researchers, scientists, and professionals in drug development, understanding the acid-base properties of heterocyclic compounds is paramount. The pKa value, a measure of a molecule's acidity or basicity, governs its behavior in physiological environments, influencing everything from solubility and membrane permeability to receptor binding and metabolic stability. This in-depth technical guide focuses on a specific yet crucial class of molecules: benzyl-protected pyrrole esters endowed with an amino group. Herein, we dissect the theoretical underpinnings that dictate the pKa of the amino group in these scaffolds and provide a practical framework for its experimental determination.

The Significance of pKa in Medicinal Chemistry

The ionization state of a drug molecule, dictated by its pKa and the pH of its environment, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For an amino group, the pKa represents the pH at which 50% of the molecules are in their protonated (cationic) form and 50% are in their neutral (free base) form. This equilibrium has profound implications:

-

Solubility and Absorption: The charged, protonated form of an amine is generally more water-soluble, which is crucial for formulation and dissolution. However, the neutral, lipophilic form is often better able to cross cell membranes.

-

Target Engagement: The charge state of a molecule can dramatically affect its ability to bind to its biological target through electrostatic interactions.

-

Metabolic Stability: The susceptibility of a molecule to enzymatic degradation can be influenced by its ionization state.

Therefore, a precise understanding and, where necessary, modulation of the pKa of an amino group is a key aspect of rational drug design.

The Pyrrole Scaffold: An Aromatic System with Unique Basic Properties

Pyrrole is a five-membered aromatic heterocycle that serves as a foundational structure for a vast array of biologically active molecules.[1] A key feature of pyrrole is the involvement of the nitrogen atom's lone pair of electrons in the aromatic π-system.[2][3] This delocalization is essential for pyrrole's aromaticity but comes at the cost of basicity.[4][5][6]

Unlike aliphatic amines where the nitrogen lone pair is readily available to accept a proton, the lone pair in pyrrole is "tied up" in the aromatic sextet.[5] Consequently, protonation of the nitrogen atom would disrupt this stable aromatic system, making pyrrole a very weak base with a conjugate acid pKa of around 0.4.[3][7] In fact, in the gas phase, protonation can even occur at a carbon atom to preserve the aromatic character of the ring.[8]

Deconstructing the Influences on Amino Group pKa in Benzyl-Protected Pyrrole Esters

When an amino group is appended to a benzyl-protected pyrrole ester, its basicity is a composite of several electronic and steric factors. Let's dissect the influence of each component:

The Pyrrole Ring: An Electron-Withdrawing Influence

The aromatic pyrrole ring, due to the delocalization of the nitrogen's lone pair, acts as an electron-withdrawing group. This inductive effect will decrease the electron density on an exocyclic amino group, thereby reducing its basicity and lowering its pKa compared to a simple alkylamine.

The Benzyl Protecting Group: A Modulator of Electronic Effects

The benzyl group (Bn), commonly used to protect nitrogen or oxygen functionalities, is generally considered to be electronically neutral or slightly electron-donating through induction.[9] When attached to the pyrrole nitrogen, it can subtly influence the overall electron density of the ring. However, its primary role is steric, preventing unwanted reactions at the pyrrole nitrogen. Its direct electronic impact on a distal amino group is likely to be minimal but should be considered.

The Ester Functionality: A Significant Electron-Withdrawing Contributor

The ester group is a strong electron-withdrawing group due to the electronegativity of the oxygen atoms and the resonance delocalization of the carbonyl group. Its presence on the pyrrole ring will significantly decrease the electron density of the entire system, including the exocyclic amino group. This will lead to a substantial decrease in the basicity and a lower pKa of the amino group. The position of the ester group relative to the amino group will also be critical, with a closer proximity resulting in a stronger electron-withdrawing effect.

The interplay of these electronic effects can be visualized as follows:

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectroscopy

This method is applicable if the protonated and neutral forms of the molecule have distinct UV-Vis absorption spectra.

Experimental Protocol:

-

Sample Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Spectral Measurement: Prepare solutions of the compound with a constant concentration in each buffer solution. Record the UV-Vis spectrum for each solution.

-

Data Analysis: Identify a wavelength where the absorbance difference between the protonated and neutral forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

Summary of Key Considerations

| Factor | Influence on Amino Group Basicity | Effect on pKa |

| Pyrrole Ring | Electron-withdrawing | Decrease |

| Ester Group | Strongly electron-withdrawing | Significant Decrease |

| Benzyl Group (on Pyrrole N) | Slightly electron-donating/Steric hindrance | Minor Increase/Variable |

| Position of Substituents | Proximity to the amino group enhances the electronic effect | Varies |

Conclusion

The pKa of an amino group on a benzyl-protected pyrrole ester is a nuanced property governed by a delicate balance of inductive and resonance effects. While the pyrrole ring and, more significantly, the ester functionality act to decrease the basicity, the benzyl group plays a more subtle role. For medicinal chemists and drug development scientists, a thorough understanding of these principles is crucial for the design of molecules with optimal physicochemical properties. While predictive methods offer valuable guidance, the empirical determination of pKa through techniques like potentiometric titration or UV-Vis spectroscopy remains the gold standard for obtaining accurate and actionable data.

References

-

Wikipedia. Pyrrole. [Link]

-

Quora. Why do heterocycles like pyrroles under go electrophilic substitution rather than addition?. [Link]

-

YouTube. Effect of Substituents on the Basicity of Anilines. [Link]

-

PubMed. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. [Link]

-

Vaia. Why is pyrrole a much weaker base than pyridine?. [Link]

-

Simple Method for the Estimation of pKa of Amines. [Link]

-

Scilit. Synthesis of Pyrroles from Benzyl Isocyanoacetate. [Link]

-

Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]

-

MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

-

Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). [Link]

-

Chemistry LibreTexts. 24.9: Heterocyclic Amines. [Link]

-

Amino Acid-Protecting Groups. [Link]

-

Carboxyl protecting groups. [Link]

-

National Institutes of Health. Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives. [Link]

-

Chemistry LibreTexts. 23.1: Relative Basicity of Amines and Other Compounds. [Link]

-

FULIR. On the basicity of conjugated nitrogen heterocycles in different media. [Link]

-

Slideshare. Basicity of heterocyclics pdf. [Link]

-

ResearchGate. The calculated pKa values of the α C−H bonds of propargylic amine 1 b.... [Link]

-

Chemistry Stack Exchange. Compare basicity of aniline and pyrrole [duplicate]. [Link]

-

ResearchGate. Amino Acid-Protecting Groups. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. [Link]

-

SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]

Sources

- 1. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vaia.com [vaia.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Basicity of heterocyclics pdf | PDF [slideshare.net]

- 7. Pyrrole - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Amino Protecting Group-Benzyl Series [en.highfine.com]

Technical Guide: Electronic Architecture & Medicinal Application of 4-Amino-1-Benzyl-1H-Pyrrole-2-Carboxylate

This guide serves as an advanced technical resource for the electronic and physicochemical characterization of 4-amino-1-benzyl-1H-pyrrole-2-carboxylate , a critical scaffold in the design of DNA-minor groove binders and kinase inhibitors.

Executive Summary: The "Push-Pull" Scaffold

In medicinal chemistry, 4-amino-1-benzyl-1H-pyrrole-2-carboxylate represents a classic "push-pull" electronic system . The molecule features a strong

This electronic polarization is not merely a structural feature but the primary driver of its pharmacological utility. It dictates the compound's ability to participate in directional hydrogen bonding, its metabolic stability against oxidative P450 attack, and its specific reactivity during lead optimization.

Key Technical Specifications:

-

Core Geometry: Planar aromatic system (facilitating intercalation).

-

Electronic Character: High dipole moment directed from C4 to C2.

-

Primary Application: Precursor for netropsin/distamycin analogues (DNA binding) and ATP-competitive kinase inhibitors.

Electronic Architecture & Molecular Orbital Theory

The Donor-Acceptor Conduit

The pyrrole ring acts as a conductive conduit. The nitrogen lone pair at position 4 feeds electron density into the ring, while the carbonyl at position 2 withdraws it.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 4-amino nitrogen and the adjacent pyrrole carbons (C3, C4). This makes the C5 position nucleophilic and susceptible to electrophilic aromatic substitution (SEAr) if not blocked.

-

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the 2-carboxylate moiety. This lowers the energy barrier for nucleophilic attack at the carbonyl carbon, facilitating amidation reactions essential for peptide coupling.

Resonance Structures & Dipole Moment

The resonance contribution is significant. The zwitterionic resonance form (where the amino nitrogen is positive and the carbonyl oxygen is negative) contributes heavily to the ground state, increasing the bond order between C4-C3 and C2-C(carbonyl).

Medicinal Implication: This rigidity prevents free rotation of the substituents, pre-organizing the molecule for binding events (entropic advantage).

Visualization of Electronic Flow

The following diagram illustrates the electronic flux and subsequent reactivity hotspots.

Figure 1: The "Push-Pull" mechanism illustrates the flow of electron density from the 4-amino donor to the 2-carboxylate acceptor, defining reactivity hotspots.

Medicinal Chemistry Implications[1][2][3][4][5]

Acid-Base Properties (pKa)

-

4-Amino Group: The conjugation with the electron-withdrawing 2-carboxylate significantly lowers the pKa of the 4-amino group compared to a standard aniline or alkyl amine. It is expected to be weakly basic (estimated pKa ~2.5–3.5).

-

Consequence: At physiological pH (7.4), the amino group remains unprotonated. This is critical for its role as a hydrogen bond donor in the minor groove of DNA.

-

-

1-Benzyl Group: Acts as a hydrophobic anchor. It does not significantly perturb the electronics of the ring but provides steric bulk that can modulate metabolic clearance.

Hydrogen Bonding Potential

The molecule presents a specific H-bond motif:

-

Donor: 4-NH₂ (Two protons available).

-

Acceptor: 2-C=O (Carbonyl oxygen).[1]

-

Vector: The fixed geometry ensures these vectors are roughly parallel, ideal for bridging base pairs in DNA sequences (e.g., A-T rich regions).

Metabolic Stability

The electron-rich C5 position is a metabolic liability. In the absence of a substituent at C5, cytochrome P450 enzymes can epoxidize this bond.

-

Design Strategy: Medicinal chemists often introduce a halogen (Cl, F) or a methyl group at C5 to block this metabolic soft spot without disrupting the electronic push-pull system.

Experimental Protocols

Synthesis: The N-PhF-4-Oxoproline Route

While Friedel-Crafts acylation is common, it is harsh.[2] The N-PhF-4-oxoproline route is the superior, self-validating method for high-purity synthesis, avoiding regioselectivity issues.

Protocol:

-

Starting Material: N-(9-phenylfluoren-9-yl)-4-oxoproline benzyl ester.

-

Reagents: Primary/Secondary amine (source of 4-amino group), catalytic p-Toluenesulfonic acid (TsOH).

-

Solvent: THF (Anhydrous).

-

Conditions: 50°C–Reflux under Nitrogen.

Step-by-Step Methodology:

-

Dissolve 1.0 eq of N-PhF-4-oxoproline benzyl ester in THF (0.1 M).

-

Add 1.2 eq of the desired amine and 0.1 eq of TsOH.

-

Heat to reflux. The reaction proceeds via enamine formation followed by aromatization (loss of the PhF protecting group).

-

Validation Point: Monitor by TLC. The disappearance of the ketone spot and the appearance of a fluorescent pyrrole spot confirms aromatization.

-

Purification: Flash chromatography (Hexane/EtOAc).

Data Summary Table: Synthetic Yields & Properties

| Parameter | Value / Observation | Relevance |

| Typical Yield | 60–85% | High efficiency for library generation. |

| Appearance | Yellow/Tan Solid | Color due to extended conjugation. |

| UV | ~280–310 nm | Diagnostic of the aminopyrrole chromophore. |

| ¹H NMR (C4-H) | Absent | Confirms substitution at C4. |

| ¹H NMR (C3/C5-H) | Distinct doublets (J~2Hz) | Confirms 2,4-substitution pattern. |

Computational Workflow (DFT)

To accurately predict the electronic properties of derivatives, use the following standardized computational workflow.

Figure 2: Standardized DFT workflow for validating electronic properties.

References

-

Priebbenow, D. L., et al. (2002). An Effective New Synthesis of 4-Aminopyrrole-2-carboxylates. American Chemical Society. Link

-

Boger, D. L., et al. (2000). CC-1065 and the Duocarmycins: Synthetic Studies. Chemical Reviews. Link

-

Grozav, A., et al. (2017). Synthesis and antitumor activity of new pyrrole-based chalcones. Medicinal Chemistry Research. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12964356, Ethyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate. Link

Sources

Methodological & Application

Application Notes and Protocols for Peptide Coupling Using Methyl 4-Amino-1-benzyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed protocols for the efficient coupling of N-protected amino acids to the sterically hindered and electronically distinct amine of methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate. The pyrrole scaffold is a privileged motif in medicinal chemistry, and its incorporation into peptide structures can impart unique conformational constraints and biological activities.[1][2][3][4][5] This document outlines two robust protocols utilizing common and highly efficient peptide coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). The rationale behind the selection of reagents, solvents, and reaction conditions is discussed to ensure high coupling efficiency and minimize side reactions.

Introduction: The Significance of Pyrrole-Containing Peptides

Pyrrole and its derivatives are fundamental heterocyclic structures present in a vast array of biologically active natural products and synthetic pharmaceuticals.[3][4] Their incorporation into peptide backbones or as side-chain modifications can lead to compounds with a wide range of therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The pyrrole ring system can act as a bioisostere for the peptide bond, introducing conformational rigidity and influencing the overall three-dimensional structure of the peptide. This can lead to enhanced binding affinity for biological targets and improved metabolic stability. This compound is a valuable building block for the synthesis of such modified peptides, offering a primary amine for peptide bond formation and a carboxylate ester for further derivatization.

Chemical Properties of this compound

Structure:

-

Molecular Formula: C₁₄H₁₆N₂O₂

-

Molecular Weight: 244.29 g/mol

-

Appearance: Off-white to pale yellow solid

-

Key Features for Peptide Coupling:

-

The 4-amino group is a primary amine, but its nucleophilicity is influenced by the electron-donating and -withdrawing effects of the pyrrole ring and its substituents.

-

The presence of the bulky benzyl group on the pyrrole nitrogen and the methyl ester at the 2-position can introduce steric hindrance, necessitating the use of highly efficient coupling reagents.

-

Peptide Coupling Protocols

The formation of a peptide bond requires the activation of the carboxylic acid of the incoming N-protected amino acid to make it susceptible to nucleophilic attack by the amino group of the pyrrole.[6][7] The following protocols detail the use of two distinct and highly effective coupling systems.

Protocol 1: EDC/HOBt Mediated Peptide Coupling

This method is a classic and cost-effective approach for peptide bond formation. EDC is a water-soluble carbodiimide that activates the carboxylic acid, while HOBt acts as an additive to suppress racemization and improve coupling efficiency by forming a more reactive HOBt-ester intermediate.[8][9][10]

Materials:

-

This compound

-

N-protected amino acid (e.g., Boc-Phe-OH, Fmoc-Ala-OH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Workflow:

Caption: Workflow for EDC/HOBt mediated peptide coupling.

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and the N-protected amino acid (1.1 eq) in anhydrous DCM or DMF (approximately 0.1 M concentration).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.

-

Reagent Addition: Add HOBt (1.2 eq) to the cooled solution. Once dissolved, add EDC·HCl (1.2 eq).

-

Base Addition: Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture. The addition of a tertiary amine base is crucial to neutralize the hydrochloride salt of EDC and to facilitate the reaction.[7]

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with DCM or ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x). The aqueous washes help to remove unreacted reagents and byproducts.[11]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure peptide.

Quantitative Data Summary:

| Reagent | Equivalents | Purpose |

| This compound | 1.0 | Amine component |

| N-protected amino acid | 1.1 | Carboxylic acid component |

| EDC·HCl | 1.2 | Coupling agent; activates the carboxylic acid |

| HOBt | 1.2 | Additive to suppress racemization and enhance coupling efficiency |

| DIPEA | 2.5 | Base to neutralize HCl salt and facilitate the reaction |

Protocol 2: HATU Mediated Peptide Coupling

HATU is a highly efficient uronium salt-based coupling reagent that is particularly useful for coupling sterically hindered amino acids and for minimizing racemization.[12][13] It activates the carboxylic acid to form a highly reactive OAt-active ester.[14]

Materials:

-

This compound

-

N-protected amino acid (e.g., Boc-Phe-OH, Fmoc-Ala-OH)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Workflow:

Caption: Workflow for HATU mediated peptide coupling.

Step-by-Step Procedure:

-

Pre-activation: In a round-bottom flask, dissolve the N-protected amino acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF. Stir the mixture at room temperature for 15-30 minutes. This pre-activation step forms the reactive OAt-ester.[14]

-

Coupling: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution to the pre-activated mixture.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The rapid reaction kinetics of HATU often lead to shorter reaction times compared to EDC/HOBt.[12] Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the desired peptide.

Quantitative Data Summary:

| Reagent | Equivalents | Purpose |

| This compound | 1.0 | Amine component |

| N-protected amino acid | 1.1 | Carboxylic acid component |

| HATU | 1.1 | Highly efficient coupling agent for rapid and clean reactions |

| DIPEA | 2.5 | Base to facilitate the formation of the active ester and the coupling |

Troubleshooting and Self-Validation

-

Incomplete Reaction: If monitoring indicates a sluggish or incomplete reaction, a second addition of the coupling reagent and base can be performed.[15] For particularly difficult couplings, switching to a more potent coupling reagent like HATU if initially using EDC/HOBt is recommended.

-

Side Reactions: The formation of byproducts can be minimized by ensuring the use of anhydrous solvents and reagents, as water can hydrolyze the activated species. The choice of a non-nucleophilic base like DIPEA is also critical to avoid unwanted side reactions.[7]

-

Racemization: The use of additives like HOBt or coupling reagents with built-in racemization suppressants like HATU is crucial, especially when coupling sensitive amino acids.[6][16][17] Performing the reaction at lower temperatures can also help to minimize racemization.

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for the synthesis of peptides incorporating the this compound scaffold. The choice between the EDC/HOBt and HATU coupling systems will depend on the specific amino acid being coupled, the scale of the reaction, and cost considerations. By following these detailed procedures, researchers can confidently synthesize novel pyrrole-containing peptides for further investigation in drug discovery and development.

References

-

APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research, 8(1). [Link]

-

Mir, R. H., et al. (2022). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. Anti-Cancer Agents in Medicinal Chemistry, 22(19), 3291-3303. [Link]

-

Recent development of peptide coupling reagents in organic synthesis. (n.d.). ScienceDirect. [Link]

-

APPLICATIONS OF PEPTIDE COUPLING REAGENTS - AN UPDATE Review Article. (n.d.). Global Research Online. [Link]

-

Peptide Coupling Reagents, More than a Letter Soup. (2011). ACS Publications. [Link]

-

(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (n.d.). ResearchGate. [Link]

-

Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Allied Academies. [Link]

-

Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Biological and Molecular Chemistry. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). RSC Publishing. [Link]

-

Technical Support Information Bulletin 2105 - HATU. (n.d.). AAPPTec. [Link]

-

HATU. (n.d.). Wikipedia. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). AAPPTec. [Link]

-

The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Proactive Molecular. [Link]

-

Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]

-

HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube. [Link]

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). ACS Publications. [Link]

-

Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. [Link]

-

Pyrrole Amides and Their Use as Building Blocks for the Preparation of Anion Receptors. (n.d.). Digital Commons @ University of Southern Mississippi. [Link]

-

Short and Modular Synthesis of Substituted 2-Aminopyrroles. (n.d.). PMC. [Link]

-

Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. (n.d.). PMC. [Link]

-

Pyrrole Synthesis via Allylic sp3 C−H Activation of Enamines Followed by Intermolecular Coupling with Unactivated Alkynes. (n.d.). Journal of the American Chemical Society. [Link]

-

Short and Modular Synthesis of Substituted 2-Aminopyrroles. (2021). Organic Letters. [Link]

-

4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (n.d.). MDPI. [Link]

-

1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide. (n.d.). PMC. [Link]

-

Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Proactive Molecular. [Link]

-

Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. [Link]

-

Peptide Coupling Reagents. (2020). YouTube. [Link]

-

Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. (n.d.). Organic Chemistry Portal. [Link]

-

Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. [Link]

-

Recent Development of Peptide Coupling Reagents in Organic Synthesis. (2004). ResearchGate. [Link]

-

Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. (n.d.). MDPI. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. bachem.com [bachem.com]

- 8. creative-peptides.com [creative-peptides.com]

- 9. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. HATU - Wikipedia [en.wikipedia.org]

- 15. peptide.com [peptide.com]

- 16. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 17. semanticscholar.org [semanticscholar.org]

Using methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate as a scaffold in drug discovery

Application Note: Methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate as a Bifunctional Scaffold in Drug Discovery

Abstract

This compound (CAS: 1291648-46-8) represents a high-value, bifunctional heterocyclic scaffold for medicinal chemistry campaigns.[1][2] Distinguished by its electron-rich pyrrole core, a reactive C4-amino handle, and a hydrophobic N1-benzyl anchor, this molecule serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., p38 MAPK, VEGFR), DNA-binding polyamides, and anti-infective agents.[1] This guide provides a comprehensive technical workflow for utilizing this scaffold, from structural analysis to library synthesis protocols.[1]

Structural Analysis & Design Rationale

The utility of this scaffold lies in its ability to orient three distinct pharmacophores in 3D space.

-

C4-Amino Group (The Vector): Positioned to act as a primary hydrogen bond donor/acceptor.[1][2] In kinase inhibitor design, this amine is frequently derivatized into an amide or urea to interact with the hinge region of the ATP-binding pocket (e.g., Glu71/Asp104 interactions).[1]

-

N1-Benzyl Moiety (The Anchor): Provides a bulky hydrophobic group that occupies the "selectivity pocket" (often the back pocket in kinases) or interacts with hydrophobic grooves in DNA minor binders.[1] The benzyl group also protects the pyrrole nitrogen, preventing unwanted participation in H-bonding.[1]

-

C2-Methyl Ester (The Tail): A masking group for the carboxylic acid.[1][2] It can be retained to modulate lipophilicity (logP) or hydrolyzed to generate a C2-carboxamide, extending the molecule into solvent-exposed regions.[1][2]

Physicochemical Profile

| Property | Value (Approx.) | Implication |

| Molecular Weight | 230.26 g/mol | Ideal fragment size (Rule of 3 compliant).[1][2] |

| cLogP | 2.1 - 2.5 | Good membrane permeability; amenable to further decoration.[1][2] |

| H-Bond Donors | 2 (Amine) | Critical for ligand-protein binding efficiency.[1][2] |

| Rotatable Bonds | 3 | Low entropic penalty upon binding.[2] |

Experimental Protocols

Protocol A: Scaffold Preparation & Purification

Note: While commercially available, in-house synthesis allows for modification of the benzyl ring (e.g., 4-chlorobenzyl for increased potency).[1][2]

Objective: Synthesize high-purity this compound from methyl 4-nitropyrrole-2-carboxylate.

Reagents:

-

Methyl 4-nitropyrrole-2-carboxylate[1]

-

Benzyl bromide (BnBr)[1]

-

Potassium Carbonate (

)[1][3][4] -

Palladium on Carbon (10% Pd/C)[1]

-

Hydrogen gas (

) or Hydrazine hydrate[1]

Step-by-Step Workflow:

-

N-Alkylation (Benzylation):

-

Dissolve methyl 4-nitropyrrole-2-carboxylate (1.0 eq) in DMF (0.2 M).

-

Add

(2.0 eq) and stir at RT for 15 min. -

Add Benzyl bromide (1.1 eq) dropwise.[1]

-

Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with brine. Dry over

.[2] -

Yield Target: >85% of methyl 1-benzyl-4-nitropyrrole-2-carboxylate.

-

-

Nitro Reduction (Chemoselective):

-

Critical Step: The ester must remain intact. Avoid strong hydride reducing agents (e.g.,

).[1] -

Dissolve the nitro intermediate in MeOH/THF (1:1).[1]

-

Add 10% Pd/C (10 wt% loading).

-

Stir under

balloon (1 atm) for 2-4 hours at RT. -

Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric.[1][2]

-

Purification: The amine is prone to oxidation. Use immediately or store as an HCl salt (precipitate with 4M HCl in dioxane).

-

Protocol B: Library Generation (C4-Derivatization)

Application: Creating a library of potential kinase inhibitors via amide coupling.[1][2]

Reagents:

Procedure:

-

Prepare a 0.1 M solution of the Scaffold (HCl salt) in DMF.

-

Add DIPEA (3.0 eq) to neutralize the salt and activate the amine.[1]

-

Add Carboxylic Acid (1.1 eq) and HATU (1.2 eq).

-

Stir at RT for 12 hours.

-

QC Check: LCMS should show

peak corresponding to Product.[1] -

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Strategic Application: Kinase Inhibitor Design

The following diagram illustrates the strategic divergence points for this scaffold when designing a Type II Kinase Inhibitor (e.g., targeting p38 MAPK or VEGFR).

Caption: Strategic derivatization vectors for the pyrrole scaffold. The C4-amine targets the ATP hinge, while the N1-benzyl anchors the molecule in the hydrophobic pocket.[1][2]

Troubleshooting & Expert Tips

-

Instability of the Free Amine: The 4-amino pyrrole core is electron-rich and susceptible to oxidative polymerization (turning dark brown/black).[1][2]

-

Regioselectivity in Halogenation: If you attempt to halogenate the pyrrole ring (e.g., to add a chlorine at C3 or C5), the C4-amino group strongly directs electrophilic aromatic substitution.[1]

-

Advice: Perform halogenation before reducing the nitro group if specific regiochemistry is required, or protect the amine as an acetamide before halogenation.

-

-

Solubility Issues: The N-benzyl group significantly reduces aqueous solubility.[2]

-

Design Tip: If the final compound is too insoluble for biological assays, consider replacing the benzyl group with a pyridylmethyl or morpholino-ethyl group during the initial alkylation step (Protocol A, Step 1).[1]

-

References

-

Vertex Pharmaceuticals. (2010).[1] The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase.[1][2][5] Bioorganic & Medicinal Chemistry Letters.

-

EnamineStore. (2023).[1] Product Profile: this compound hydrochloride.[1][2][6][7]

-

Mote, G. D., et al. (2015).[1][8][9] Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica.[8]

-

Sigma-Aldrich. (2023).[1] Product Specification: CAS 1291648-46-8.[1][10]

-

MDPI. (2023).[1] Synthesis of 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile.[1][2][3][4] Molbank.[11][12]

Sources

- 1. biomedres.us [biomedres.us]

- 2. echemi.com [echemi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1354953-85-7,2-(piperidin-4-ylmethoxy)pyridine dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. EnamineStore [enaminestore.com]

- 8. vlifesciences.com [vlifesciences.com]

- 9. scispace.com [scispace.com]

- 10. CAS 1291648-46-8 | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Application Notes & Protocols: Reductive Amination of 4-Amino Pyrrole Esters

Introduction: Strategic Importance of N-Substituted 4-Amino Pyrrole Esters in Medicinal Chemistry

The pyrrole scaffold is a privileged heterocycle in drug discovery, forming the core of numerous approved therapeutics and clinical candidates. Specifically, N-substituted 4-amino pyrrole esters are key intermediates in the synthesis of a diverse array of bioactive molecules. The ability to selectively introduce a variety of substituents at the 4-amino position via robust and efficient chemical transformations is therefore of paramount importance to medicinal chemists. Reductive amination stands out as a powerful and versatile strategy for the N-alkylation of amines, offering a more controlled and often higher-yielding alternative to direct alkylation methods, which can be plagued by over-alkylation.[1][2]

This application note provides a comprehensive guide to the reductive amination of 4-amino pyrrole esters. We will delve into the mechanistic underpinnings of this reaction, discuss the selection of appropriate reagents and conditions, and provide detailed, field-proven protocols for the successful synthesis of a range of N-substituted 4-amino pyrrole ester derivatives. The focus will be on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent that is particularly well-suited for this transformation due to its excellent functional group tolerance and safety profile.[3][4]

The Mechanism of Reductive Amination: A Stepwise Look at a One-Pot Transformation

Reductive amination is a two-step process that is typically carried out in a single reaction vessel.[5] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of an amine and a carbonyl compound (an aldehyde or a ketone). This intermediate is then reduced in situ by a selective reducing agent to afford the desired N-alkylated amine.[1][6]

The key to a successful one-pot reductive amination lies in the choice of the reducing agent. It must be mild enough not to reduce the starting carbonyl compound but reactive enough to efficiently reduce the iminium ion intermediate. Sodium triacetoxyborohydride is an ideal reagent for this purpose as the rate of reduction of the iminium ion is significantly faster than that of the aldehyde or ketone.[4]

The general mechanism can be visualized as follows:

Caption: General Mechanism of Reductive Amination.

Key Reagents and Their Roles

| Reagent | Role | Key Considerations |

| 4-Amino Pyrrole Ester | The nucleophilic amine component. | The electron-rich nature of the pyrrole ring can influence the nucleophilicity of the amino group. |

| Aldehyde or Ketone | The electrophilic carbonyl component that provides the new N-substituent. | A wide range of aliphatic and aromatic aldehydes and ketones can be used. Steric hindrance can affect reaction rates. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | The selective reducing agent. | A mild, moisture-sensitive solid. It is less toxic than sodium cyanoborohydride.[3][4] |

| Solvent | Provides the medium for the reaction. | Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used. Tetrahydrofuran (THF) is also an option.[3] |

| Acetic Acid (optional) | Catalyst for imine formation. | Often used with less reactive ketones to accelerate the initial condensation step. |

Experimental Protocols

The following protocols are designed to be robust and adaptable for a range of substrates. It is always recommended to perform a small-scale trial reaction to optimize conditions for a specific combination of reactants.

General Workflow for Reductive Amination

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]

- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 5. jocpr.com [jocpr.com]

- 6. youtube.com [youtube.com]

Application Notes & Protocols: Acylation of Methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of N-Acylated Pyrroles

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Specifically, substituted 4-aminopyrroles are valuable building blocks in the synthesis of bioactive compounds. The N-acylation of the 4-amino group on methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate allows for the introduction of diverse functionalities, profoundly influencing the molecule's steric and electronic properties. This modification is a key strategy in drug discovery for modulating pharmacological activity, improving metabolic stability, and fine-tuning pharmacokinetic profiles.

This guide provides an in-depth analysis of three robust and widely applicable methods for the N-acylation of this specific pyrrole substrate. As a senior application scientist, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles, the rationale for procedural choices, and the critical parameters for success. Each protocol is designed as a self-validating system, incorporating guidance on reaction monitoring, work-up, and purification to ensure reproducible and high-purity outcomes.

Core Principles of N-Acylation

The acylation of the amino group on the pyrrole ring is fundamentally a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The success of the reaction hinges on the reactivity of the acylating agent and the reaction conditions employed to facilitate this transformation. We will explore three common strategies that leverage different types of acylating agents.

Caption: Mechanism of Schotten-Baumann Acylation.

Protocol 1: Synthesis of Methyl 1-benzyl-4-(acetylamino)-1H-pyrrole-2-carboxylate

| Reagent/Material | M.W. | Amount | Moles (mmol) | Equivalents |

| This compound | 244.28 | 1.00 g | 4.09 | 1.0 |

| Dichloromethane (DCM) | - | 20 mL | - | - |

| Triethylamine (Et₃N) | 101.19 | 0.86 mL | 6.14 | 1.5 |

| Acetyl Chloride | 78.50 | 0.35 mL | 4.91 | 1.2 |

Step-by-Step Procedure:

-

Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the exothermic reaction with the highly reactive acetyl chloride.

-

Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

-

Acylating Agent Addition: Add acetyl chloride (1.2 eq) dropwise to the stirred solution over 10 minutes. A precipitate of triethylammonium chloride may form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate in Hexane), checking for the consumption of the starting material.

-

Work-up: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated pyrrole.

Safety Precautions:

-

Acetyl chloride is corrosive and reacts violently with water. [4]Handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. [5][6]* Triethylamine is a flammable and corrosive liquid.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

Method 2: Acylation with Carboxylic Acids via Carbodiimide Coupling

This method is exceptionally useful for forming amide bonds when the corresponding acyl halide is unstable or not commercially available. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are used to activate the carboxylic acid. [7][8]

Mechanistic Rationale

The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. [9][10][11]This intermediate is then susceptible to nucleophilic attack by the amine. A common side reaction is the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which can lower the yield. [11][12]To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) are often included. HOBt rapidly traps the O-acylisourea to form an active ester, which is less prone to side reactions but still readily reacts with the amine. [13]

Caption: DCC Coupling Mechanism and Side Reaction.

Protocol 2: Synthesis of Methyl 1-benzyl-4-(benzoylamino)-1H-pyrrole-2-carboxylate

| Reagent/Material | M.W. | Amount | Moles (mmol) | Equivalents |

| This compound | 244.28 | 1.00 g | 4.09 | 1.0 |

| Benzoic Acid | 122.12 | 0.55 g | 4.50 | 1.1 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 0.93 g | 4.50 | 1.1 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 50 mg | 0.41 | 0.1 |

| Dichloromethane (DCM) | - | 25 mL | - | - |

Step-by-Step Procedure:

-

Setup: To a solution of this compound (1.0 eq), benzoic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (25 mL), add DCC (1.1 eq) in one portion at room temperature under a nitrogen atmosphere.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

-

Work-up (DCU Removal): Upon completion, cool the reaction mixture to 0 °C for 30 minutes to maximize precipitation of DCU. Filter the mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with a small amount of cold DCM.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography to afford the final product.

Causality & Trustworthiness Notes:

-

DMAP is used as a nucleophilic catalyst to accelerate the reaction.

-

The key challenge in DCC couplings is the removal of the dicyclohexylurea (DCU) byproduct. DCU is poorly soluble in most organic solvents, so filtration is an effective first step. [11]If DCU remains, it can often be removed by trituration or careful chromatography. Using the water-soluble EDC is an alternative that simplifies work-up, as the corresponding urea can be removed with aqueous washes. [13]

Method 3: Acylation with Acid Anhydrides

Acid anhydrides, such as acetic anhydride, are moderately reactive acylating agents, offering a balance between the high reactivity of acyl halides and the need for activation of carboxylic acids. They are particularly useful for introducing small acyl groups.

Protocol 3: Acylation using Acetic Anhydride

| Reagent/Material | M.W. | Amount | Moles (mmol) | Equivalents |

| This compound | 244.28 | 1.00 g | 4.09 | 1.0 |

| Acetic Anhydride | 102.09 | 0.46 mL | 4.91 | 1.2 |

| Pyridine | - | 15 mL | - | Solvent/Base |

Step-by-Step Procedure:

-

Setup: Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask at room temperature.

-

Acylating Agent Addition: Add acetic anhydride (1.2 eq) dropwise to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated (e.g., to 50 °C) if it proceeds slowly.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing ice water (50 mL) and stir. The product may precipitate.

-

Extraction: If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic extracts.

-

Washing: Wash the combined organic layers with 1M CuSO₄ solution (2 x 30 mL) to remove pyridine, followed by water (30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the resulting crude material by recrystallization or flash column chromatography.

Safety Precautions:

-

Acetic anhydride is corrosive and a lachrymator. [14]It should be handled in a chemical fume hood.

-

Pyridine is a flammable liquid with a strong, unpleasant odor. Work in a well-ventilated fume hood.

Method Comparison

| Feature | Method 1: Acyl Halides | Method 2: Carbodiimides | Method 3: Acid Anhydrides |

| Reactivity | Very High | Moderate (Activated) | Moderate |

| Byproducts | HX salt (e.g., Et₃N·HCl) | Urea (e.g., DCU) | Carboxylic Acid |

| Work-up | Aqueous washes | Filtration & aqueous washes | Aqueous washes (may require specific wash for base) |

| Advantages | Fast, high yielding | Broad scope, mild conditions | Readily available, moderate reactivity |

| Disadvantages | Acyl halide may be unstable/unavailable, highly exothermic | Urea byproduct removal can be difficult, cost of reagents | Limited to available anhydrides, can be slower |

| Best For | Simple, robust acylations where the acyl halide is available. | Complex or sensitive substrates, peptide-like couplings. | Introducing simple acyl groups like acetyl. |

References

-

Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

-

Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. [Link]

-

YouTube. mechanism of amide formation with DCC. [Link]

-

Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

Organic Synthesis. Acid-Amine Coupling using DCC. [Link]

-

YouTube. Organic Chemistry - DCC Coupling Mechanism. [Link]

-

Khan Academy. Preparation of amides using DCC (video). [Link]

-

IJCRT.org. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]

-

Wikipedia. Carbodiimide. [Link]

-

Aapptec Peptides. Carbodiimides and Additives. [Link]

-

PMC. Reaction of an Introverted Carboxylic Acid with Carbodiimide. [Link]

-

Quora. What safety precautions should you take when working with acetic anhydride? [Link]

-

Royal Society of Chemistry. Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. [Link]

-

PMC. 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide. [Link]

-

Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

-

Innoveda Chemicals. Top 5 Safety Tips When Working with Acidic Liquids. [Link]

-

MDPI. Rapid Assembly of Pyrrole-Ligated 1,3,4-Oxadiazoles and Excellent Antibacterial Activity of Iodophenol Substituents. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. iigtchem.com [iigtchem.com]

- 6. download.basf.com [download.basf.com]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. Khan Academy [khanacademy.org]

- 9. youtube.com [youtube.com]

- 10. Carbodiimide - Wikipedia [en.wikipedia.org]

- 11. peptide.com [peptide.com]

- 12. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. quora.com [quora.com]

Application Notes and Protocols: Strategic Functionalization of the C2 Ester Position in Benzyl Pyrroles

Introduction: The Pyrrole C2-Ester as a Synthetic Linchpin

The N-benzyl pyrrole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials.[1][2] The ability to strategically manipulate substituents on the pyrrole ring is paramount for analogue synthesis, structure-activity relationship (SAR) studies, and the fine-tuning of molecular properties. The ester group at the C2 position, often introduced during foundational pyrrole synthesis schemes like the Paal-Knorr or Hantzsch methods, serves as a versatile and powerful synthetic handle.[3][] It is not merely a placeholder but a gateway to a diverse array of functional groups.

This guide provides a detailed exploration of key chemical transformations originating from the C2-ester of a benzyl pyrrole. We move beyond simple procedural lists to dissect the causality behind experimental choices, offering insights into reaction mechanisms, troubleshooting, and the strategic selection of reagents. Each protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative literature.

Central Workflow: Diversification from a C2-Ester Intermediate

The C2-ester is the starting point for a cascade of possible transformations. The initial and most fundamental conversion is hydrolysis to the corresponding carboxylic acid, which then unlocks further functionalization pathways.

Figure 1: Core synthetic pathways originating from the N-benzyl-pyrrole-2-carboxylate.

Saponification: Gateway to the Carboxylic Acid

The hydrolysis of the benzyl ester to its corresponding carboxylic acid is arguably the most critical first step, converting a relatively unreactive group into a highly versatile intermediate. This transformation is typically achieved under basic conditions (saponification).

Scientific Rationale

Base-catalyzed hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the benzyloxide leaving group to form the carboxylate salt. A final acidic workup protonates the carboxylate to yield the desired carboxylic acid. The choice of a strong base like NaOH or LiOH and a polar protic solvent like a methanol/water mixture ensures sufficient solubility and reactivity.

Figure 2: Mechanism of base-catalyzed ester hydrolysis (saponification).

Protocol 1: Saponification of Benzyl 2-Pyrrolecarboxylate

| Parameter | Value | Rationale / Scientist's Notes |

| Reagents | N-Benzyl-Pyrrole-2-Carboxylate, NaOH, Methanol, Water, HCl (1M) | NaOH provides the nucleophilic hydroxide. A methanol/water co-solvent system is used to dissolve both the organic substrate and the inorganic base. |

| Stoichiometry | Substrate (1.0 eq), NaOH (2.0-3.0 eq) | An excess of NaOH is used to drive the reaction to completion and to account for any potential side reactions or impurities. |

| Temperature | 60-80 °C (Reflux) | Heating accelerates the rate of hydrolysis, which can be slow at room temperature. Monitor to avoid solvent loss. |

| Time | 4-12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. |

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve the N-benzyl-pyrrole-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add sodium hydroxide pellets (2.5 eq) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to 70 °C with vigorous stirring.

-

Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The product (carboxylate salt) will be at the baseline, while the starting ester will have a higher Rf value.

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and slowly acidify to pH ~2-3 by adding 1M HCl. The carboxylic acid product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under high vacuum. The product can be further purified by recrystallization if necessary.

Amide Bond Formation: Building Complexity

With the carboxylic acid in hand, amide coupling becomes a straightforward and powerful tool for diversification. This is a cornerstone of medicinal chemistry for generating libraries of compounds for biological screening.[5][6] The reaction involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by a primary or secondary amine.

Scientific Rationale

Direct reaction of a carboxylic acid and an amine is generally unfavorable. Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are used to facilitate the reaction. EDCI first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization. HOBt intercepts this intermediate to form an activated HOBt-ester, which is more stable but still highly reactive towards the amine nucleophile. This two-step activation minimizes side products and preserves stereochemical integrity if applicable.[7]

Protocol 2: EDCI/HOBt Mediated Amide Coupling

| Parameter | Value | Rationale / Scientist's Notes |

| Reagents | Pyrrole-2-Carboxylic Acid, Amine (R-NH₂), EDCI·HCl, HOBt, DIPEA, DMF | EDCI is the coupling agent, HOBt is the additive to suppress side reactions. DIPEA (a non-nucleophilic base) is used to neutralize the HCl salt of EDCI and the protonated amine. DMF is a polar aprotic solvent suitable for this reaction. |

| Stoichiometry | Acid (1.0 eq), Amine (1.1 eq), EDCI·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq) | A slight excess of the amine and coupling reagents ensures full conversion of the limiting carboxylic acid. Excess base is crucial. |

| Temperature | 0 °C to Room Temperature | The reaction is initiated at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature for the coupling. |

| Time | 12-24 hours | Amide formation can be slow, especially with sterically hindered amines. Monitor by TLC or LC-MS. |

Step-by-Step Procedure:

-

To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the N-benzyl-pyrrole-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

-

Dissolve the mixture in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add diisopropylethylamine (DIPEA, 2.5 eq) followed by the solid EDCI·HCl (1.2 eq).

-

Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 16 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Reduction to Alcohols: Modifying the Oxidation State

The C2-ester can be directly reduced to a primary alcohol (C2-hydroxymethyl group), or reacted with organometallic reagents to produce tertiary alcohols. These transformations provide access to different structural motifs and further synthetic handles.

Reduction to a Primary Alcohol